molecular formula C15H10BrClN2 B2432120 1-(3-bromophenyl)-4-(3-chlorophenyl)-1H-pyrazole CAS No. 318289-00-8

1-(3-bromophenyl)-4-(3-chlorophenyl)-1H-pyrazole

Cat. No.: B2432120
CAS No.: 318289-00-8
M. Wt: 333.61
InChI Key: DVCRUHYBHLSCSL-UHFFFAOYSA-N
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Description

1-(3-bromophenyl)-4-(3-chlorophenyl)-1H-pyrazole is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of bromine and chlorine substituents on the phenyl rings attached to the pyrazole core. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-bromophenyl)-4-(3-chlorophenyl)-1H-pyrazole typically involves the reaction of 3-bromobenzaldehyde with 3-chlorophenylhydrazine in the presence of a base. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. Common bases used in this reaction include potassium carbonate or sodium hydroxide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of automated reactors and purification systems. The choice of solvents and reagents may also be adjusted to ensure cost-effectiveness and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

1-(3-bromophenyl)-4-(3-chlorophenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution. Electrophilic substitution may involve reagents like bromine or chlorine gas.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the bromine or chlorine atoms, while coupling reactions can result in the formation of biaryl compounds.

Scientific Research Applications

1-(3-bromophenyl)-4-(3-chlorophenyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its potential biological activity.

    Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-bromophenyl)-4-(3-chlorophenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but studies often focus on its potential to modulate signaling pathways or inhibit key enzymes involved in disease processes.

Comparison with Similar Compounds

1-(3-bromophenyl)-4-(3-chlorophenyl)-1H-pyrazole can be compared with other similar compounds, such as:

    1-(3-bromophenyl)-3-(3-chlorophenyl)-1H-pyrazole: Similar structure but with different substitution patterns.

    1-(3-bromophenyl)-4-(3-fluorophenyl)-1H-pyrazole: Fluorine substituent instead of chlorine.

    1-(3-chlorophenyl)-4-(3-bromophenyl)-1H-pyrazole: Reversed positions of bromine and chlorine.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-(3-bromophenyl)-4-(3-chlorophenyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrClN2/c16-13-4-2-6-15(8-13)19-10-12(9-18-19)11-3-1-5-14(17)7-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVCRUHYBHLSCSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CN(N=C2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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